molecular formula C9H12N2O2 B11910153 N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

Cat. No.: B11910153
M. Wt: 180.20 g/mol
InChI Key: JXBIHEYWYAMPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide is a chemical compound with the molecular formula C9H12N2O2. It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and an ethanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired ethanimidamide .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and methoxyphenyl moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)

InChI Key

JXBIHEYWYAMPRU-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C/C(=N\O)/N

Canonical SMILES

COC1=CC=CC(=C1)CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.